1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
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Overview
Description
1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the 4-chloro-3-ethoxybenzenesulfonyl and 3,4-dichlorophenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, ethoxybenzenes, and dichlorophenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
- 1-(4-Ethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
- 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-phenylpiperazine
Uniqueness
1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is unique due to the presence of both the 4-chloro-3-ethoxybenzenesulfonyl and 3,4-dichlorophenyl groups. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19Cl3N2O3S |
---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-2-26-18-12-14(4-6-16(18)20)27(24,25)23-9-7-22(8-10-23)13-3-5-15(19)17(21)11-13/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
QWTHSIZIJSTMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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